molecular formula C16H21NO4S B11410249 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide

Cat. No.: B11410249
M. Wt: 323.4 g/mol
InChI Key: WMMPSJHADGEZNE-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl functional group attached to an amine. The compound’s structure includes a thiophene ring, a methoxyphenyl group, and a pentanamide chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Introduction of the Sulfonyl Group: The thiophene ring is then oxidized to introduce the sulfonyl group, forming the 1,1-dioxido-2,3-dihydrothien-3-yl moiety.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiophene derivative.

    Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but lacks the thiophene ring and sulfonyl group.

    N-(2-thienyl)acetamide: Contains a thiophene ring but lacks the methoxyphenyl group and sulfonyl group.

    Sulfonamide derivatives: Share the sulfonyl functional group but differ in the rest of the structure.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)pentanamide is unique due to the combination of its thiophene ring, sulfonyl group, methoxyphenyl group, and pentanamide chain. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)pentanamide

InChI

InChI=1S/C16H21NO4S/c1-3-4-5-16(18)17(14-10-11-22(19,20)12-14)13-6-8-15(21-2)9-7-13/h6-11,14H,3-5,12H2,1-2H3

InChI Key

WMMPSJHADGEZNE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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